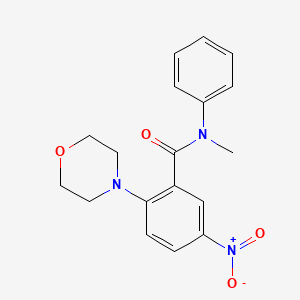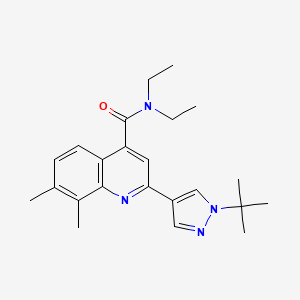![molecular formula C15H15N5OS2 B4141357 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4141357.png)
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide
Vue d'ensemble
Description
Thiazoles are a class of organic compounds that include a five-membered ring of four carbon atoms and one nitrogen atom . The thiazole ring is a component of vitamin B1 (thiamine) and many other biologically important compounds . Triazoles, on the other hand, are a class of organic compounds that include a five-membered ring of two carbon atoms and three nitrogen atoms . Both thiazoles and triazoles are heterocyclic compounds and are known for their diverse range of biological activities .
Synthesis Analysis
The synthesis of thiazole and triazole derivatives usually involves the reaction of an alpha-haloketone or alpha-haloaldehyde with a compound containing an amino group . The substituents on the thiazole and triazole rings can greatly affect the properties of the resulting compounds .Molecular Structure Analysis
The molecular structure of thiazoles and triazoles is characterized by a five-membered ring containing multiple heteroatoms . The presence of these heteroatoms, along with any substituents attached to the ring, can have a significant impact on the chemical behavior and biological activity of these compounds .Chemical Reactions Analysis
Thiazoles and triazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of electron-rich nitrogen and sulfur atoms in the ring . The type and position of substituents on the ring can greatly influence the course of these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazoles and triazoles, such as their boiling points, solubility, and stability, are influenced by the nature and position of substituents on the ring . For example, electron-donating substituents can increase the electron density of the ring, making the compound more nucleophilic .Mécanisme D'action
The mechanism of action of thiazole and triazole derivatives in biological systems is often related to their ability to interact with various enzymes and receptors . For example, some thiazole and triazole compounds are known to inhibit the action of certain enzymes, thereby affecting the metabolic processes in which these enzymes are involved .
Safety and Hazards
Orientations Futures
Research into thiazoles and triazoles is ongoing, with scientists continually developing new methods for their synthesis and investigating their potential applications, particularly in the field of medicinal chemistry . These compounds are likely to continue to play a key role in the development of new drugs and therapies .
Propriétés
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS2/c1-10-3-5-11(6-4-10)12-7-22-14(17-12)18-13(21)8-23-15-19-16-9-20(15)2/h3-7,9H,8H2,1-2H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFRPDOQJJURGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({4-allyl-5-[3-(2,4-dichlorophenoxy)propyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B4141280.png)
![N-(3-chlorophenyl)-N-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-furamide](/img/structure/B4141283.png)

![N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2,2-diphenylacetamide](/img/structure/B4141292.png)

![2-(1-adamantyl)-N-{[(3-bromophenyl)amino]carbonothioyl}acetamide](/img/structure/B4141304.png)
![4-imino-2,6,6-trimethyl-5,8-dihydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(6H)-amine](/img/structure/B4141307.png)
![2-[(3,4-dichlorobenzyl)thio]-5-nitropyridine](/img/structure/B4141316.png)
![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide](/img/structure/B4141322.png)
![4-{2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate](/img/structure/B4141344.png)
![12-(3-ethoxy-4-hydroxyphenyl)-3,3-dimethyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4141352.png)
![2-(1H-benzimidazol-2-ylthio)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B4141377.png)
![3-phenyl-N-[({4-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}amino)carbonothioyl]propanamide](/img/structure/B4141382.png)
![N-{3-[({[2-(2,4-dichlorophenoxy)propanoyl]amino}carbonothioyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B4141384.png)